molecular formula C16H14BrClN2S B5017898 N-(4-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide

N-(4-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No. B5017898
M. Wt: 381.7 g/mol
InChI Key: BXPBGEZNAVXZIA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring and the phenyl groups. The chlorine atom on one of the phenyl rings would likely make that part of the molecule more electronegative, while the methyl group on the other phenyl ring would likely make that part of the molecule more electron-rich .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the substituents on the phenyl rings. The chlorine atom might make the corresponding phenyl ring more susceptible to nucleophilic attack, while the methyl group might make the other phenyl ring more susceptible to electrophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole ring and the phenyl groups would likely make the compound relatively non-polar, while the chlorine atom might increase its polarity somewhat .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and its biological activity. Such research could provide valuable information on the potential uses of this compound in various fields, such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-(4-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S.BrH/c1-11-2-4-12(5-3-11)15-10-20-16(19-15)18-14-8-6-13(17)7-9-14;/h2-10H,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPBGEZNAVXZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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